1-Benzyl-pyrrolidine-3,4-dicarbonitrile
Overview
Description
1-Benzyl-pyrrolidine-3,4-dicarbonitrile is a nitrogen-containing heterocyclic compound It is characterized by a pyrrolidine ring substituted with a benzyl group and two nitrile groups at the 3 and 4 positions
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Benzyl-pyrrolidine-3,4-dicarbonitrile can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of benzylamine with succinonitrile in the presence of a base can yield the desired product. The reaction typically requires heating and may be carried out in a solvent such as ethanol or methanol.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions: 1-Benzyl-pyrrolidine-3,4-dicarbonitrile undergoes various chemical reactions, including:
Oxidation: The nitrile groups can be oxidized to carboxylic acids under strong oxidizing conditions.
Reduction: The nitrile groups can be reduced to primary amines using reducing agents like lithium aluminum hydride.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products:
Oxidation: Corresponding dicarboxylic acids.
Reduction: Corresponding diamines.
Substitution: Various substituted pyrrolidine derivatives.
Scientific Research Applications
1-Benzyl-pyrrolidine-3,4-dicarbonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Benzyl-pyrrolidine-3,4-dicarbonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The nitrile groups can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
1-Benzyl-pyrrolidine-3,4-dicarbonitrile can be compared with other pyrrolidine derivatives:
1-Benzyl-pyrrolidine-2,5-dione: Differing in the position and type of substituents, this compound has distinct chemical properties and applications.
1-Benzyl-2,3-dihydro-1H-pyrrol-3-one: Another related compound with a different ring structure and functional groups.
Properties
IUPAC Name |
1-benzylpyrrolidine-3,4-dicarbonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3/c14-6-12-9-16(10-13(12)7-15)8-11-4-2-1-3-5-11/h1-5,12-13H,8-10H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIWMQEMWDVQAEC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CN1CC2=CC=CC=C2)C#N)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401249596 | |
Record name | 1-(Phenylmethyl)-3,4-pyrrolidinedicarbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401249596 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
885957-05-1 | |
Record name | 1-(Phenylmethyl)-3,4-pyrrolidinedicarbonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=885957-05-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(Phenylmethyl)-3,4-pyrrolidinedicarbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401249596 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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